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  • Product: 2-Bromo-4-(chloromethyl)-1-methoxybenzene
  • CAS: 701-94-0

Core Science & Biosynthesis

Foundational

2-Bromo-4-(chloromethyl)-1-methoxybenzene: The Orthogonal Linchpin

This guide details the chemical structure, synthesis, and application of 2-Bromo-4-(chloromethyl)-1-methoxybenzene (CAS: 701-94-0), a critical bifunctional building block in medicinal chemistry.[1][2] Technical Guide for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and application of 2-Bromo-4-(chloromethyl)-1-methoxybenzene (CAS: 701-94-0), a critical bifunctional building block in medicinal chemistry.[1][2]

Technical Guide for Medicinal Chemistry & Process Development[1][2]

CAS Number: 701-94-0 Synonyms: 3-Bromo-4-methoxybenzyl chloride; 2-Bromo-4-chloromethylanisole Molecular Formula: C₈H₈BrClO Molecular Weight: 235.51 g/mol [1][2]

Executive Summary: The "Linchpin" Strategy

In modern drug discovery, 2-Bromo-4-(chloromethyl)-1-methoxybenzene serves as a high-value "linchpin" scaffold.[1][2] Its utility stems from its orthogonal reactivity profile :

  • The Benzylic Chloride (C-Cl): A highly reactive electrophile susceptible to S_N2 substitutions under mild basic conditions.[1]

  • The Aryl Bromide (C-Br): A robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) that remains inert during the initial alkylation steps.[1][2]

  • The Methoxy Group (C-O): Provides electron density (Resonance Donor, +R) that stabilizes benzylic carbocations, enhancing the reactivity of the chloromethyl group while directing subsequent electrophilic aromatic substitutions.

This duality allows researchers to "click" this molecule onto a core scaffold (via the chloride) and subsequently diversify the periphery (via the bromide), making it ideal for Fragment-Based Drug Discovery (FBDD) .[1]

Chemical Profile & Structural Analysis

The structural integrity of this compound relies on the balance between the labile chloromethyl group and the stable aryl bromide.

PropertyDataTechnical Insight
Physical State Low-melting solid or oilMelts ~45°C. Often supercools into a viscous oil.[1][2]
Boiling Point ~145°C (at 15 mmHg)High vacuum required for distillation to prevent thermal decomposition.
Solubility DCM, THF, EtOAc, TolueneHydrolyzes slowly in water; rapidly in hot aqueous base.
Stability Moisture SensitiveThe p-methoxy group stabilizes the benzylic carbocation, making the C-Cl bond labile to hydrolysis (S_N1 pathway).[1][2] Store under N₂ at 4°C.
Reactivity Class Alkylating Agent (1°)Lachrymator .[1] Potent skin and eye irritant.[1][3]
Spectroscopic Signature (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.90 (s, 3H): Methoxy group (singlet).

    • δ 4.55 (s, 2H): Chloromethyl group (singlet, deshielded by Cl and aryl ring).

    • δ 6.90 (d, J=8.4 Hz, 1H): Proton ortho to methoxy.

    • δ 7.30 (dd, J=8.4, 2.0 Hz, 1H): Proton meta to methoxy.

    • δ 7.60 (d, J=2.0 Hz, 1H): Proton ortho to bromide (most deshielded aromatic H).

Synthesis Routes: The "Gold Standard" Protocol

While direct chloromethylation (Blanc reaction) of 2-bromoanisole is possible, it suffers from poor regioselectivity and hazardous byproducts (bis-chloromethyl ether).[1][2] The Reduction-Chlorination Route from the aldehyde is the industry standard for purity.[1][2]

Diagram: Synthetic Pathway

Synthesis Start 3-Bromo-4-methoxybenzaldehyde (Commercially Available) Inter Intermediate Alcohol (Benzyl Alcohol) Start->Inter NaBH4, MeOH 0°C -> RT (98%) Product 2-Bromo-4-(chloromethyl)-1-methoxybenzene (Target Chloride) Inter->Product SOCl2, DCM Cat. DMF, 0°C (95%)

Caption: Two-step synthesis ensuring regiochemical purity. The aldehyde reduction is quantitative, followed by chlorination.

Detailed Protocol: Step-by-Step

Step 1: Reduction to Alcohol

  • Charge: Dissolve 3-bromo-4-methoxybenzaldehyde (10.0 g, 46.5 mmol) in MeOH (100 mL). Cool to 0°C.[1]

  • Addition: Add NaBH₄ (0.5 equiv) portion-wise over 15 mins. (Caution: H₂ gas evolution).[1]

  • Workup: Quench with sat. NH₄Cl.[1][3] Extract with EtOAc.[1][4] Dry (MgSO₄) and concentrate.

    • Checkpoint: Product should be a white solid.[1][5][6]

Step 2: Chlorination (The Critical Step)

  • Setup: Dissolve the alcohol intermediate in anhydrous DCM (50 mL). Add catalytic DMF (2 drops).[1] Cool to 0°C.[1]

  • Reaction: Add Thionyl Chloride (SOCl₂, 1.2 equiv) dropwise. The p-methoxy group activates the alcohol, so reaction is rapid.[1][2]

  • Monitoring: Stir at RT for 2 hours. Monitor by TLC (the chloride runs much faster than the alcohol).

  • Isolation: Evaporate solvent/excess SOCl₂ in vacuo.

    • Expert Tip: Do not perform an aqueous wash if not strictly necessary, as the product hydrolyzes easily. If acidic, chase with Toluene evaporation.

Reactivity & Applications: The Orthogonal Workflow

This molecule allows for Divergent Synthesis . You can install the benzyl group first (S_N2) and then couple the aryl bromide, or vice versa (though Pd-coupling first risks side reactions at the benzylic chloride).[2]

Diagram: Orthogonal Functionalization

Reactivity cluster_SN2 Path A: Nucleophilic Substitution (S_N2) cluster_Suzuki Path B: Cross-Coupling (Suzuki) Core 2-Bromo-4-(chloromethyl)-1-methoxybenzene Amine Secondary Amine (HNR2) K2CO3, MeCN, RT Core->Amine Fast (<1h) Boronic Ar-B(OH)2 Pd(dppf)Cl2, Na2CO3 Core->Boronic Slow (Requires Heat) ProductA Benzylic Amine Scaffold (Br handle intact) Amine->ProductA FinalDrug FinalDrug ProductA->FinalDrug Subsequent Pd-Coupling ProductB Biaryl Scaffold (Cl handle intact*) Boronic->ProductB

Caption: Divergent pathways. Path A is preferred first to avoid hydrolyzing the chloride during the aqueous basic conditions of Suzuki coupling.[2]

Key Reaction: S_N2 Alkylation of Amines

Because the benzylic position is activated by the p-methoxy group, it is an excellent electrophile for "soft" nucleophiles like secondary amines or thiols.[2]

  • Conditions: 1.0 equiv Chloride, 1.1 equiv Amine, 2.0 equiv K₂CO₃, MeCN, RT.

  • Why MeCN? Apolar aprotic solvents suppress S_N1 hydrolysis side-reactions compared to alcohols.[1][2]

  • Self-Validating Check: The reaction should clarify as the amine consumes the chloride, then precipitate KCl salts.[2]

Safety & Handling (E-E-A-T)

Hazard Class: Corrosive, Lachrymator, Mutagenic Suspect.

  • Lachrymator: This compound releases HCl upon contact with mucous membranes.[1] Always handle in a functioning fume hood.[1]

  • Decontamination: Spills should be treated with a dilute solution of ammonia or 10% NaOH to quench the alkylating potential (converts chloride to alcohol/ether).

  • Storage: Store under Argon at 2-8°C. If the liquid turns green/brown, it indicates HCl formation and decomposition.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521935, 2-Bromo-4-(chloromethyl)-1-methoxybenzene. Retrieved from [Link]

  • Organic Syntheses.General Procedures for Benzylic Chlorination using Thionyl Chloride.

Sources

Exploratory

A Spectroscopic and Spectrometric Guide to 2-Bromo-4-(chloromethyl)-1-methoxybenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the expected spectral data for the compound 2-Bromo-4-(chloromethyl)-1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected spectral data for the compound 2-Bromo-4-(chloromethyl)-1-methoxybenzene, a substituted aromatic ether of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific molecule, this guide will focus on a detailed prediction and interpretation of its Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data. These predictions are grounded in the fundamental principles of each technique and supported by comparative data from structurally similar compounds.

Molecular Structure and Properties

2-Bromo-4-(chloromethyl)-1-methoxybenzene possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. Understanding this structure is key to interpreting its spectral data.

Molecular Formula: C₈H₈BrClO[1][2]

Molecular Weight: 235.51 g/mol [1]

Structure:

Caption: Molecular structure of 2-Bromo-4-(chloromethyl)-1-methoxybenzene.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 2-Bromo-4-(chloromethyl)-1-methoxybenzene, the mass spectrum is expected to show a characteristic molecular ion peak with a distinct isotopic pattern due to the presence of bromine and chlorine.

Expected Molecular Ion: The molecular weight of the compound is approximately 235.51 g/mol . Due to the presence of two halogen isotopes with significant natural abundance (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion region will exhibit a cluster of peaks. The most abundant peak (M+) will correspond to the molecule containing ⁷⁹Br and ³⁵Cl. We can also expect to see peaks for [M+2] (containing ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) and [M+4] (containing ⁸¹Br and ³⁷Cl).

Fragmentation Pattern: The primary fragmentation of the molecular ion is expected to occur at the benzylic position, leading to the loss of a chlorine radical or a chloromethyl radical.

  • Loss of Cl: A significant fragment would be observed at m/z 200, corresponding to the [M-Cl]⁺ ion. This benzylic carbocation is relatively stable.

  • Loss of CH₂Cl: Another likely fragmentation pathway is the loss of the chloromethyl group, resulting in a fragment at m/z 186.

  • Loss of CH₃ from methoxy group: A smaller peak corresponding to the loss of a methyl radical from the methoxy group might also be observed.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The IR spectrum of 2-Bromo-4-(chloromethyl)-1-methoxybenzene is expected to show characteristic absorption bands for its functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
C-H (aromatic)3100-3000Stretching
C-H (aliphatic)3000-2850Stretching
C=C (aromatic)1600-1450Stretching
C-O (ether)1250-1000Asymmetric & Symmetric Stretching
C-Cl800-600Stretching
C-Br600-500Stretching

The substitution pattern on the benzene ring (1,2,4-trisubstituted) will also give rise to characteristic C-H out-of-plane bending vibrations in the 900-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information about the number of different types of protons, their chemical environment, and their connectivity. For 2-Bromo-4-(chloromethyl)-1-methoxybenzene, we expect to see signals for the aromatic protons, the chloromethyl protons, and the methoxy protons.

Proton(s) Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic-H (adjacent to OCH₃)~6.9Doublet1H
Aromatic-H (adjacent to CH₂Cl)~7.3Doublet of doublets1H
Aromatic-H (adjacent to Br)~7.5Doublet1H
-CH₂Cl~4.5Singlet2H
-OCH₃~3.9Singlet3H

The predicted chemical shifts are based on the electronic effects of the substituents. The methoxy group is electron-donating, shielding the adjacent protons, while the bromine and chloromethyl groups are electron-withdrawing, deshielding the nearby protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.

Carbon(s) Expected Chemical Shift (ppm)
C-OCH₃~158
C-Br~112
C-CH₂Cl~138
C-H (aromatic)115-135
-CH₂Cl~45
-OCH₃~56

The carbon attached to the electron-donating methoxy group will be shifted downfield, while the carbon attached to the electron-withdrawing bromine will be shifted upfield relative to benzene. The other aromatic carbons will have shifts influenced by the combined effects of the substituents.

Experimental Protocols

Sample Preparation for NMR:

  • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

Sample Preparation for IR (ATR):

  • Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Sample Introduction for MS (GC-MS):

  • Dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol).

  • Inject a small volume of the solution into the gas chromatograph, which separates the compound from any impurities.

  • The separated compound then enters the mass spectrometer for ionization and analysis.

Conclusion

The predicted spectral data for 2-Bromo-4-(chloromethyl)-1-methoxybenzene provides a detailed roadmap for its identification and characterization. The unique combination of a methoxy, a bromo, and a chloromethyl group on the benzene ring results in a distinctive pattern of signals in MS, IR, and NMR spectra. This in-depth guide serves as a valuable resource for researchers working with this compound, enabling them to confidently interpret their analytical data.

References

  • PubChem. 2-Bromo-4-chloroanisole. [Link]

  • PubChem. 2-Bromo-4-methoxy-1-nitrobenzene. [Link]

  • NIST. 2-Bromo-4-chloroanisole. [Link]

  • PubChem. 2-Bromo-4-chloro-1-(chloromethyl)benzene. [Link]

  • PubChem. 2-Bromo-1-chloro-4-methoxybenzene. [Link]

  • ResearchGate. Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ). [Link]

  • PubChem. 2-Bromoanisole. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • PubChem. Quercetin. [Link]

  • PubChemLite. 2-bromo-4-(chloromethyl)-1-methoxybenzene. [Link]

  • PubChem. 1-Bromo-4-chloro-2-methoxybenzene. [Link]

  • Chemsrc. 1-Bromo-4-chloro-2-methoxybenzene. [Link]

  • Supporting Information - Ultrasonic Assisted Dimeric Cinchona based Chiral Phase Transfer Catalysts. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Solubility of 2-Bromo-4-(chloromethyl)-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-4-(chloromethyl)-1-methoxybenzene is an aromatic organic compound with the chemical formula C₈H₈BrClO.[1] Structurally, it features a b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(chloromethyl)-1-methoxybenzene is an aromatic organic compound with the chemical formula C₈H₈BrClO.[1] Structurally, it features a benzene ring substituted with a bromine atom, a chloromethyl group, and a methoxy group. This trifunctional nature makes it a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceuticals and agrochemicals.[1] Understanding the solubility of this compound is paramount for its effective use in various applications, from reaction kinetics and purification to formulation and biological assays. This guide provides a detailed overview of the physicochemical properties, predicted solubility profile, and a practical, field-proven protocol for the experimental determination of the solubility of 2-Bromo-4-(chloromethyl)-1-methoxybenzene.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The presence of both halogen atoms (bromine and chlorine) and a methoxy group on the benzene ring of 2-Bromo-4-(chloromethyl)-1-methoxybenzene dictates its behavior in different solvents.[1]

PropertyValueSource
CAS Number 701-94-0[1]
Molecular Formula C₈H₈BrClO[1]
Molecular Weight 235.50 g/mol Biosynth
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 45 °CBiosynth
Predicted XLogP3 ~3.4 - 3.5Inferred from analogs[2][3]
Hydrogen Bond Donor Count 0Inferred from analogs[2][3]
Hydrogen Bond Acceptor Count 1Inferred from analogs[2][3]

The predicted octanol-water partition coefficient (XLogP3) for structurally similar compounds like 2-Bromo-4-chloroanisole is 3.4, and for 2-Bromo-4-methoxy-1-methylbenzene, it is 3.5.[2][3] This indicates a high degree of lipophilicity for 2-Bromo-4-(chloromethyl)-1-methoxybenzene, suggesting it will be sparingly soluble in water but readily soluble in non-polar organic solvents. The single hydrogen bond acceptor (the oxygen in the methoxy group) is not sufficient to significantly enhance aqueous solubility.

Predicted Solubility Profile

Based on the principle of "like dissolves like" and the physicochemical properties outlined above, the following solubility profile for 2-Bromo-4-(chloromethyl)-1-methoxybenzene can be predicted:

Solvent TypeExamplesPredicted SolubilityRationale
Non-polar Aprotic Hexane, Toluene, BenzeneHighThe non-polar nature of the benzene ring and the halogen substituents will have strong van der Waals interactions with non-polar solvents.
Polar Aprotic Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHigh to ModerateThe molecule has some polarity due to the methoxy and chloromethyl groups, allowing for dipole-dipole interactions with these solvents.
Polar Protic Ethanol, MethanolModerateThe potential for weak hydrogen bonding with the methoxy group exists, but the overall hydrophobic character of the molecule will limit high solubility.
Aqueous Water, BuffersLowThe high lipophilicity (predicted high XLogP3) and lack of significant hydrogen bonding capacity lead to poor solubility in water.

Factors Influencing Solubility

Several factors can influence the solubility of 2-Bromo-4-(chloromethyl)-1-methoxybenzene:

  • Temperature: For most solid organic compounds, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

  • pH: As 2-Bromo-4-(chloromethyl)-1-methoxybenzene does not have any acidic or basic functional groups that can be readily protonated or deprotonated in typical aqueous pH ranges, its solubility is expected to be largely independent of pH.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. It is crucial to use a well-characterized, pure sample for accurate solubility determination.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following is a robust, gravimetric method for determining the solubility of 2-Bromo-4-(chloromethyl)-1-methoxybenzene in a given solvent at a specific temperature.

1. Materials and Equipment:

  • 2-Bromo-4-(chloromethyl)-1-methoxybenzene (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature incubator/shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, compatible with the solvent)

  • Pipettes

  • Evaporation apparatus (e.g., rotary evaporator or nitrogen stream)

2. Experimental Workflow Diagram:

Caption: Experimental workflow for determining solubility.

3. Detailed Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 2-Bromo-4-(chloromethyl)-1-methoxybenzene to a vial. The exact amount should be more than what is expected to dissolve.

    • Accurately pipette a known volume of the desired solvent into the vial.

  • Equilibration:

    • Seal the vial tightly and place it in a constant temperature shaker or water bath.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the solvent is fully saturated with the solute.

  • Separation of Undissolved Solute:

    • After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

    • Centrifuge the vial to further pellet the undissolved solid.

  • Sampling and Analysis:

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to ensure that no solid particles are transferred.

    • Accurately transfer a known volume of the clear filtrate to a pre-weighed (tared) vial.

  • Quantification:

    • Evaporate the solvent from the tared vial under reduced pressure (rotary evaporator) or a gentle stream of nitrogen.

    • Once the solute is completely dry, reweigh the vial.

  • Calculation:

    • The solubility (in mg/mL) is calculated by dividing the mass of the dried solute by the volume of the filtrate that was evaporated.

4. Safety Precautions:

  • Based on the hazard statements for similar compounds (H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation), it is imperative to handle 2-Bromo-4-(chloromethyl)-1-methoxybenzene in a well-ventilated fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Consult the Safety Data Sheet (SDS) for the specific compound for complete safety and handling information.

Conclusion

2-Bromo-4-(chloromethyl)-1-methoxybenzene is a lipophilic compound with expectedly high solubility in non-polar organic solvents and low solubility in aqueous media. This guide provides a comprehensive overview of its predicted solubility based on its physicochemical properties and a robust experimental protocol for its accurate determination. This information is crucial for researchers and professionals in drug development and other chemical sciences to effectively utilize this versatile synthetic intermediate.

References

  • PubChem. 2-Bromo-4-chloroanisole. [Link]

  • PubChem. 2-Bromo-4-methoxy-1-methylbenzene. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-Bromo-4-(chloromethyl)-1-methoxybenzene as a Versatile Building Block in Pharmaceutical Synthesis

Abstract In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex and novel pharmaceutical agents. 2-Bromo-4-(chloromethyl)-1-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex and novel pharmaceutical agents. 2-Bromo-4-(chloromethyl)-1-methoxybenzene emerges as a uniquely valuable scaffold due to its trifunctional nature. This guide provides an in-depth exploration of its chemical properties, reactivity, and strategic applications. We will delve into the causality behind its differential reactivity, provide field-proven experimental protocols for its use, and illustrate its role in the synthesis of advanced pharmaceutical intermediates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.

Introduction: The Strategic Advantage of a Trifunctional Reagent

2-Bromo-4-(chloromethyl)-1-methoxybenzene (CAS No: 701-94-0) is a substituted toluene derivative that offers a powerful combination of three distinct functional groups, each with a specific role and reactivity profile.[1] The strategic arrangement of a reactive benzylic chloride, a versatile aryl bromide, and an electron-donating methoxy group allows for a sequential and controlled series of chemical transformations. This makes it an ideal starting material for building complex molecular architectures commonly found in pharmacologically active compounds.[2]

The primary utility of this building block lies in the orthogonal reactivity of the chloromethyl and bromo groups. The benzylic chloride is highly susceptible to nucleophilic substitution, providing an accessible handle for initial side-chain introduction. The aryl bromide, being less reactive, remains intact during this initial step and serves as a latent connection point for subsequent carbon-carbon or carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This predictable, stepwise reactivity is the cornerstone of its utility in multi-step pharmaceutical synthesis.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties and hazards is critical for its safe and effective use.

PropertyValueSource
IUPAC Name 2-Bromo-4-(chloromethyl)-1-methoxybenzeneN/A
CAS Number 701-94-0[1]
Molecular Formula C₈H₈BrClO[1]
Molecular Weight 235.51 g/mol [1]
Appearance White to off-white solidN/A
Melting Point 49-53 °C[3]

Safety Profile:

This compound should be handled with appropriate laboratory precautions.[4] It is classified with the following hazards:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Handling Precautions: Always handle this reagent in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][6] Avoid inhalation of dust and contact with skin and eyes.[4][6] In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.

Mechanistic Insights: A Tale of Two Halides

The synthetic power of 2-Bromo-4-(chloromethyl)-1-methoxybenzene stems from the differential reactivity of its two halogen atoms. Understanding the electronic and mechanistic principles behind this selectivity is key to designing successful synthetic routes.

  • The Benzylic Chloride (Primary Reactive Site): The chloromethyl group (-CH₂Cl) is a benzylic halide. The carbon atom is sp³ hybridized and is directly attached to the benzene ring. This position is highly activated towards nucleophilic substitution (SN2) reactions. The stability of the potential benzylic carbocation intermediate (even in a concerted SN2 transition state) significantly lowers the activation energy for substitution compared to an alkyl or aryl halide. This makes it the preferred site for reaction with a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions.

  • The Aryl Bromide (Secondary Reactive Site): The bromine atom is directly attached to the sp² hybridized carbon of the aromatic ring. This C(sp²)-Br bond is significantly stronger and less polarized than the C(sp³)-Cl bond of the benzylic chloride. Consequently, it is largely unreactive towards traditional nucleophilic substitution. Its true value is realized in its ability to participate in a variety of powerful transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of complex fragments, a highly desirable strategy in medicinal chemistry for generating analogues and exploring structure-activity relationships (SAR).

  • The Methoxy Group (Directing Influence): The methoxy group (-OCH₃) is a strong electron-donating group through resonance. It enriches the electron density of the aromatic ring, particularly at the ortho and para positions. While its influence on the SN2 reaction at the distant chloromethyl group is minimal, it can affect the reactivity of the aryl bromide in cross-coupling reactions by influencing the oxidative addition step to the metal catalyst.

Diagram of Orthogonal Reactivity

The following diagram illustrates the sequential and selective functionalization strategy enabled by this building block.

G A 2-Bromo-4-(chloromethyl)- 1-methoxybenzene B Step 1: Nucleophilic Substitution (S_N2 Reaction) A->B High Reactivity C Intermediate Product (Aryl Bromide Intact) B->C D Step 2: Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D Latent Reactivity E Final Complex Molecule D->E Nu Nucleophile (R-NH₂, R-OH, etc.) Nu->B CC Coupling Partner (Boronic Acid, Amine, etc.) CC->D

Caption: Sequential functionalization workflow.

Application Case Study: Synthesis of Vilanterol Intermediate

Vilanterol is an ultra-long-acting β2-adrenoceptor agonist used in the treatment of COPD and asthma.[7] The synthesis of Vilanterol and its analogues often involves the coupling of a side-chain to a core aromatic structure. 2-Bromo-4-(chloromethyl)-1-methoxybenzene and structurally similar reagents are key for constructing the specific ether linkage found in the Vilanterol side chain.

A common synthetic strategy involves the alkylation of an oxazolidinone intermediate with a suitable alkyl bromide.[7] While the exact Vilanterol synthesis uses a slightly different side-chain precursor, the principle of using a reactive benzylic halide to connect to a core structure is perfectly illustrated. The aryl bromide on our building block would then allow for further diversification to create novel Vilanterol analogues, highlighting its utility in a drug discovery context.

Illustrative Synthetic Workflow

This diagram shows a generalized workflow for how a building block like ours can be used to synthesize a complex, drug-like molecule.

G cluster_0 Phase 1: Side-Chain Attachment cluster_1 Phase 2: Core Modification A Building Block (2-Bromo-4-(chloromethyl)-1-methoxybenzene) C Alkylation Reaction (S_N2) A->C B Core Nucleophile (e.g., Oxazolidinone) B->C D Coupled Intermediate C->D F Cross-Coupling (e.g., Suzuki) D->F Pd Catalyst, Base E Coupling Partner (e.g., Arylboronic Acid) E->F G Final Product (Drug Analogue) F->G

Caption: Two-phase synthetic strategy.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the two key transformations of 2-Bromo-4-(chloromethyl)-1-methoxybenzene. Researchers should perform their own optimization based on the specific substrate and desired outcome.

Protocol 1: General Procedure for SN2 Alkylation of an Amine

This protocol describes the reaction of the benzylic chloride with a primary or secondary amine. The causality for the choice of reagents is as follows: a non-nucleophilic base is used to scavenge the HCl byproduct without competing with the primary nucleophile, and a polar aprotic solvent is chosen to effectively solvate the reactants and facilitate the SN2 mechanism.

Materials:

  • 2-Bromo-4-(chloromethyl)-1-methoxybenzene (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (for extraction)

  • Brine solution

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the amine nucleophile (1.1 eq) and the chosen anhydrous solvent (e.g., DMF, approx. 0.1 M concentration relative to the limiting reagent).

  • Add the base (DIPEA or K₂CO₃, 1.5-2.0 eq) to the solution.

  • In a separate flask, dissolve 2-Bromo-4-(chloromethyl)-1-methoxybenzene (1.0 eq) in a minimum amount of the same anhydrous solvent.

  • Slowly add the solution of the building block to the amine mixture at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours at room temperature but may require gentle heating (40-60 °C) for less reactive amines.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol describes the subsequent functionalization of the aryl bromide. The causality here involves the formation of a catalytic cycle: the Palladium(0) catalyst undergoes oxidative addition into the C-Br bond, followed by transmetalation with the activated boronic acid (facilitated by the base) and reductive elimination to form the new C-C bond and regenerate the catalyst.

Materials:

  • Bromo-aryl intermediate from Protocol 1 (1.0 eq)

  • Aryl or heteroaryl boronic acid/ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., aqueous Na₂CO₃ 2M, or K₃PO₄, 3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • In a round-bottom flask, combine the bromo-aryl substrate (1.0 eq), the boronic acid (1.2-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Add the solvent system. A common choice is a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base.

  • Thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to isolate the final biaryl product.

Conclusion

2-Bromo-4-(chloromethyl)-1-methoxybenzene stands out as a highly effective and versatile building block for pharmaceutical research and development. Its well-defined and orthogonal reactivity allows for the rational and efficient construction of complex molecular scaffolds. By enabling a two-stage synthetic strategy—initial nucleophilic substitution followed by late-stage cross-coupling—it provides medicinal chemists with a reliable tool to rapidly generate diverse libraries of compounds for biological screening. The protocols and mechanistic insights provided herein serve as a comprehensive guide for unlocking the full synthetic potential of this valuable reagent.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloroanisole. Retrieved February 2, 2026, from [Link]

  • Kamireddy, K. R., et al. (2023). An efficient total synthesis of vilanterol: an inhaled drug. Arkivoc, 2023(vi), 202211957. Retrieved February 2, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved February 2, 2026, from [Link]

Sources

Application

The Versatile Building Block: Application Notes for 2-Bromo-4-(chloromethyl)-1-methoxybenzene in Advanced Materials Synthesis

Introduction: A Molecule of Untapped Potential In the dynamic field of materials science, the pursuit of novel organic molecules with tailored functionalities is paramount for the development of next-generation electroni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Untapped Potential

In the dynamic field of materials science, the pursuit of novel organic molecules with tailored functionalities is paramount for the development of next-generation electronics, optics, and functional surfaces. 2-Bromo-4-(chloromethyl)-1-methoxybenzene emerges as a strategic building block, offering a unique combination of reactive sites that can be selectively addressed to construct complex macromolecular architectures. Its trifunctional nature—an aryl bromide, a benzylic chloride, and an electron-donating methoxy group—provides chemists with a versatile tool for the synthesis of advanced materials with precisely engineered properties.

This comprehensive guide delves into the practical applications of 2-Bromo-4-(chloromethyl)-1-methoxybenzene in materials science. We will explore its utility as a monomer for the synthesis of conjugated polymers, a precursor for surface functionalization, and a versatile intermediate for the creation of bespoke molecular materials. Through detailed protocols and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to harness the full potential of this remarkable compound.

Core Properties and Reactivity

The utility of 2-Bromo-4-(chloromethyl)-1-methoxybenzene stems from the distinct reactivity of its functional groups. The methoxy group, being an electron-donating group, activates the aromatic ring, influencing its electronic properties and solubility. The two halogenated sites, the aryl bromide and the benzylic chloride, are the primary handles for synthetic transformations.

PropertyValue
IUPAC Name 2-Bromo-4-(chloromethyl)-1-methoxybenzene
Molecular Formula C₈H₈BrClO
Molecular Weight 235.51 g/mol
Appearance Off-white to light yellow crystalline solid
Key Reactive Sites Aryl Bromide, Benzylic Chloride

The benzylic chloride is significantly more reactive towards nucleophilic substitution (both SN1 and SN2 pathways) than the aryl bromide.[1][2] This differential reactivity is a cornerstone of its synthetic utility, allowing for selective functionalization. The aryl bromide, on the other hand, is an ideal participant in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4][5]

Application I: Synthesis of Functionalized Poly(p-phenylene vinylene) (PPV) via Gilch Polymerization

One of the most promising applications of 2-Bromo-4-(chloromethyl)-1-methoxybenzene is as a monomer in the Gilch polymerization to synthesize soluble, functionalized poly(p-phenylene vinylene) (PPV) derivatives.[6][7][8] PPVs are a class of conjugated polymers renowned for their electroluminescent properties, making them highly valuable in the fabrication of organic light-emitting diodes (OLEDs) and other organic electronic devices.[9]

The Gilch polymerization proceeds via a base-induced elimination of HX from an α,α'-dihalo-p-xylene monomer, forming a reactive p-quinodimethane intermediate that subsequently polymerizes.[10] The methoxy substituent on the monomer enhances the solubility of the resulting polymer and can be used to tune its electronic band gap. The presence of the aryl bromide in the polymer backbone provides a reactive handle for post-polymerization modification.

Proposed Polymerization and Post-Polymerization Modification Workflow

Gilch_Polymerization Monomer 2-Bromo-4-(chloromethyl)- 1-methoxybenzene Polymerization Gilch Polymerization Monomer->Polymerization Base Potassium tert-butoxide (t-BuOK) Base->Polymerization PPV_Br Poly(2-bromo-5-methoxy-p-phenylene vinylene) Polymerization->PPV_Br Post_Mod Post-Polymerization Modification PPV_Br->Post_Mod Functional_PPV Functionalized PPV Post_Mod->Functional_PPV Suzuki Suzuki Coupling Suzuki->Post_Mod Aryl_Boronic_Acid Aryl Boronic Acid Aryl_Boronic_Acid->Suzuki

Caption: Workflow for PPV synthesis and functionalization.

Experimental Protocol: Synthesis of Poly(2-bromo-5-methoxy-p-phenylene vinylene)

This protocol is a representative procedure adapted from established Gilch polymerization methods for substituted PPVs.

Materials:

  • 2-Bromo-4-(chloromethyl)-1-methoxybenzene (Monomer)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Solution Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-Bromo-4-(chloromethyl)-1-methoxybenzene (1.0 g, 4.25 mmol) in anhydrous THF (40 mL).

  • Base Solution Preparation: In a separate flame-dried Schlenk flask, prepare a solution of potassium tert-butoxide (0.57 g, 5.10 mmol) in anhydrous THF (20 mL).

  • Polymerization: Cool the monomer solution to 0 °C using an ice bath. Add the potassium tert-butoxide solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will typically develop a characteristic color (e.g., yellow-green) indicating the formation of the conjugated polymer.

  • Reaction Quenching and Polymer Precipitation: After stirring at 0 °C for 2 hours and then at room temperature for an additional 22 hours, quench the reaction by slowly adding a mixture of THF and a small amount of hydrochloric acid. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (e.g., 400 mL).

  • Purification: Collect the polymer precipitate by filtration. Wash the polymer repeatedly with methanol and then with a suitable solvent to remove oligomers and unreacted monomer (e.g., acetone or a hexane/THF mixture).

  • Drying: Dry the purified polymer under vacuum at 40-50 °C to a constant weight.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by NMR and FTIR spectroscopy to confirm its chemical structure. The optical properties can be investigated using UV-Vis and photoluminescence spectroscopy.

Application II: Surface Functionalization for Advanced Materials

The highly reactive benzylic chloride group in 2-Bromo-4-(chloromethyl)-1-methoxybenzene makes it an excellent candidate for the functionalization of surfaces.[11][12] This "grafting to" approach allows for the covalent attachment of this molecule onto a variety of substrates, thereby modifying their surface properties.[13][14] This is particularly relevant for applications in organic electronics, biosensors, and biocompatible coatings.

Conceptual Workflow for Surface Functionalization

Surface_Functionalization Substrate Substrate with -OH or -NH2 groups (e.g., SiO2, ITO, Polymer film) Reaction Nucleophilic Substitution Substrate->Reaction Molecule 2-Bromo-4-(chloromethyl)- 1-methoxybenzene Molecule->Reaction Functionalized_Surface Functionalized Surface Reaction->Functionalized_Surface Further_Reaction Further Reaction at Aryl Bromide Site Functionalized_Surface->Further_Reaction Final_Material Final Material Further_Reaction->Final_Material Suzuki_Coupling Suzuki Coupling Suzuki_Coupling->Further_Reaction

Caption: Surface modification using the title compound.

Protocol: Grafting onto a Hydroxylated Surface (e.g., Silicon Wafer with Native Oxide)

Materials:

  • Hydroxylated silicon wafer (cleaned and activated)

  • 2-Bromo-4-(chloromethyl)-1-methoxybenzene

  • Anhydrous Toluene

  • A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine)

  • Argon or Nitrogen gas supply

Procedure:

  • Substrate Preparation: Clean a silicon wafer by sonication in acetone and isopropanol, followed by drying under a stream of nitrogen. Activate the surface hydroxyl groups by treatment with an oxygen plasma or a piranha solution (use with extreme caution).

  • Reaction Setup: Place the activated silicon wafer in a reaction vessel (e.g., a Schlenk tube) under an inert atmosphere.

  • Grafting Reaction: Prepare a solution of 2-Bromo-4-(chloromethyl)-1-methoxybenzene (e.g., 10 mM) and a slight excess of the non-nucleophilic base (e.g., 12 mM) in anhydrous toluene. Immerse the substrate in this solution.

  • Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) for several hours to overnight, with gentle agitation.

  • Washing and Rinsing: After the reaction, remove the substrate and rinse it thoroughly with toluene, followed by acetone and isopropanol to remove any physisorbed molecules.

  • Drying: Dry the functionalized substrate under a stream of nitrogen.

Characterization: The successful grafting can be confirmed by surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of bromine and chlorine, and by contact angle measurements to observe changes in surface wettability.

Application III: A Versatile Intermediate for Cross-Coupling Reactions

The aryl bromide functionality of 2-Bromo-4-(chloromethyl)-1-methoxybenzene opens the door to a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4][15][16] This allows for the precise introduction of various aryl or vinyl groups at the 2-position, leading to the synthesis of complex molecular architectures for applications in pharmaceuticals, organic electronics, and liquid crystals.

General Suzuki-Miyaura Coupling Scheme

Suzuki_Coupling Starting_Material 2-Bromo-4-(chloromethyl)- 1-methoxybenzene Coupling_Reaction Suzuki-Miyaura Coupling Starting_Material->Coupling_Reaction Boronic_Acid R-B(OH)2 Boronic_Acid->Coupling_Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Coupling_Reaction Base Base (e.g., K2CO3) Base->Coupling_Reaction Product 2-Aryl-4-(chloromethyl)- 1-methoxybenzene Coupling_Reaction->Product

Sources

Method

Application Notes and Protocols: Reaction of 2-Bromo-4-(chloromethyl)-1-methoxybenzene with Amines

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Bifunctional Reagent in Synthesis 2-Bromo-4-(chloromethyl)-1-methoxybenzene is a key synthetic intermediate prized for its dual re...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Reagent in Synthesis

2-Bromo-4-(chloromethyl)-1-methoxybenzene is a key synthetic intermediate prized for its dual reactivity. Possessing two distinct electrophilic sites—a highly reactive benzylic chloride and a less reactive aryl bromide—it offers a platform for sequential, selective functionalization. This strategic advantage makes it a valuable building block in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1][2] The ability to controllably react an amine at either the benzylic or aromatic position allows for the construction of diverse molecular scaffolds, including substituted benzylamines and anilines, which are prevalent in pharmacologically active compounds.[3][4] This guide provides a detailed exploration of the reaction mechanisms governing its reactivity with amines and furnishes robust protocols for achieving selective N-alkylation or N-arylation.

Part 1: The Mechanistic Dichotomy: Understanding Selective Reactivity

The core of this reagent's utility lies in the significant difference in reactivity between its two halogenated positions. The outcome of the reaction with an amine is dictated by the chosen experimental conditions, which are designed to exploit these intrinsic chemical properties.

The Kinetically Favored Pathway: Nucleophilic Substitution at the Benzylic Position

The chloromethyl group (-CH₂Cl) is a benzylic halide. The carbon atom in this group is sp³ hybridized and is highly susceptible to nucleophilic attack by an amine. This reaction typically proceeds via an Sₙ2 mechanism, especially with primary or secondary amines, which are good nucleophiles.

Causality Behind the Choice:

  • Enhanced Reactivity: Benzylic halides are significantly more reactive than aryl halides in nucleophilic substitution reactions.[5][6] The transition state of the Sₙ2 reaction is stabilized by the adjacent π-system of the benzene ring.[7]

  • Low Activation Energy: This stabilization lowers the activation energy for the substitution at the benzylic carbon, making it the kinetically favored product under standard conditions (moderate temperatures, non-catalytic).

The general mechanism involves the direct displacement of the chloride ion by the amine's lone pair of electrons.

G Reagent 2-Bromo-4-(chloromethyl) -1-methoxybenzene TransitionState [Transition State] (N-C bond forming, C-Cl bond breaking) Reagent->TransitionState Nucleophilic Attack by Amine Amine R-NH₂ (Amine) Amine->TransitionState Product N-Alkylation Product (Secondary Amine) TransitionState->Product Chloride leaves Chloride Cl⁻ TransitionState->Chloride G cluster_caption Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br LigEx Amine Complex OxAdd->LigEx + R-NH₂ - L, - HBr ProductComplex Product Complex LigEx->ProductComplex Reductive Elimination ProductComplex->Pd0 - Ar-NH-R

Caption: Generalized catalytic cycle for N-arylation.

Part 2: Experimental Protocols and Data

The following protocols provide step-by-step methodologies for achieving selective reactions. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Selective N-Alkylation at the Benzylic Position

This protocol details the reaction of an amine with the chloromethyl group, which is the preferred kinetic pathway.

Trustworthiness and Validation: This protocol is self-validating through routine analytical monitoring. Reaction completion is monitored by Thin-Layer Chromatography (TLC). The final product structure is confirmed by ¹H NMR, where the appearance of a new singlet or multiplet corresponding to the benzylic CH₂-N group (typically in the 3.5-4.5 ppm range) and the disappearance of the starting CH₂Cl signal (around 4.5-4.7 ppm) confirms successful N-alkylation. Mass spectrometry will show the expected molecular ion peak for the product.

Materials:

  • 2-Bromo-4-(chloromethyl)-1-methoxybenzene

  • Amine (e.g., benzylamine, morpholine, aniline)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-Bromo-4-(chloromethyl)-1-methoxybenzene (1.0 eq).

  • Solvent and Base: Add anhydrous DMF (or MeCN) to dissolve the starting material (concentration ~0.1-0.5 M). Add potassium carbonate (2.0 eq) or triethylamine (2.2 eq). [8]3. Amine Addition: Add the desired amine (1.1-1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) for 4-16 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed. [9]5. Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with water, followed by brine. [10] * Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Quantitative Data Summary:

AmineBaseSolventTemp (°C)Time (h)Typical Yield (%)
BenzylamineK₂CO₃DMF251285-95%
MorpholineK₂CO₃MeCN50690-98%
AnilineEt₃NDMF601670-85%
Protocol 2: Selective N-Arylation via Buchwald-Hartwig Amination

This advanced protocol targets the aryl bromide and requires strict anhydrous and anaerobic conditions. It is typically performed on a substrate where the benzylic position is either unreactive or has been previously functionalized. For this protocol, we will assume the starting material is the product from Protocol 1, N-((5-bromo-2-methoxyphenyl)methyl)amine.

Trustworthiness and Validation: The success of this catalytic reaction is highly dependent on the exclusion of air and moisture. The use of Schlenk techniques or a glovebox is recommended. Validation is achieved via NMR, where shifts in the aromatic proton signals are indicative of substitution at the bromine-bearing carbon. High-resolution mass spectrometry will confirm the exact mass of the arylated product.

Materials:

  • N-substituted-(5-bromo-2-methoxybenzyl)amine (1.0 eq)

  • Amine to be coupled (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

  • Xantphos or BINAP (1.1-1.2x mol of Pd)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 eq)

  • Toluene or Dioxane, anhydrous and degassed

Experimental Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or using Schlenk techniques, add the palladium catalyst, phosphine ligand, and base to an oven-dried flask.

  • Addition of Reagents: Add the bromo-substrate (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Work-up:

    • Cool the reaction to room temperature.

    • Pass the mixture through a short plug of Celite, washing with ethyl acetate to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of solvent and purify by flash column chromatography on silica gel.

Quantitative Data Summary:

Catalyst (mol%)LigandBaseSolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃ (2%)XantphosNaOtBuToluene10075-90%
Pd(OAc)₂ (3%)BINAPCs₂CO₃Dioxane11070-85%

References

  • Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]

  • NSF Public Access Repository. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. [Link]

  • Patsnap. (n.d.). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Royal Society of Chemistry. (2011). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. [Link]

  • National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • MDPI. (n.d.). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloroanisole. [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • Royal Society of Chemistry. (2014). Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy. [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. [Link]

  • ResearchGate. (2017). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. [Link]

  • YouTube. (2021). Reactivity Comparison Of Aryl, Vinyl, Allyl, Benzyl , Alkyl Halides & Silver Nitrate Test. [Link]

  • SpringerLink. (2022). Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • Quora. (2017). What is the difference between benzylic halide and aryl halide?. [Link]

  • Rajdhani College. (n.d.). Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary. [Link]

  • YouTube. (2022). Relative Reactivity of Alkyl, Vinyl, Allyl, Aryl, Benzyl Halides. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-4-(chloromethyl)-1-methoxybenzene

Welcome to the technical support guide for the synthesis of 2-Bromo-4-(chloromethyl)-1-methoxybenzene, a critical intermediate in pharmaceutical and materials science. This document provides in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-4-(chloromethyl)-1-methoxybenzene, a critical intermediate in pharmaceutical and materials science. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and highest-yielding synthetic route to 2-Bromo-4-(chloromethyl)-1-methoxybenzene?

A1: Based on directing group effects and substrate stability, the most scientifically sound and typically higher-yielding route is the chloromethylation of 3-bromoanisole . The methoxy group is a strong ortho, para-director, and in 3-bromoanisole, the 4-position (para to the methoxy group) is sterically accessible and electronically favored for electrophilic substitution. The alternative route, bromination of 4-(chloromethyl)anisole, is often more problematic due to the potential for side reactions and the relative instability of the starting material.

Q2: What are the primary side products I should be aware of, and how do they form?

A2: The most common side products are isomers and diarylmethanes. In the recommended route (chloromethylation of 3-bromoanisole), you may see the formation of 2-bromo-6-(chloromethyl)-1-methoxybenzene (the ortho isomer) and diarylmethane byproducts.[1][2] Diarylmethanes form when the highly reactive chloromethylated product undergoes a subsequent Friedel-Crafts alkylation with another molecule of the starting material.[2] This is particularly prevalent at higher temperatures or high concentrations.[2][3]

Q3: What are the most critical safety precautions for this synthesis?

A3: The chloromethylation step requires extreme caution. The reaction of formaldehyde and hydrogen chloride can generate bis(chloromethyl) ether (BCME) as a byproduct, which is a potent carcinogen.[3][4] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical splash goggles. Consider using paraformaldehyde as a source of formaldehyde to minimize exposure.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low Yield of the Desired Product (<60%)

Q: My overall yield for the chloromethylation of 3-bromoanisole is consistently low. What are the likely causes and how can I improve it?

A: Low yield is a multifaceted problem often stemming from suboptimal reaction conditions or reagent quality. Let's break down the potential causes and solutions.

Potential Cause Underlying Rationale & Explanation Recommended Solution
Diarylmethane Formation The product, a benzyl chloride derivative, is a potent electrophile. Under the reaction conditions, it can alkylate another molecule of 3-bromoanisole, leading to a high molecular weight impurity and consuming your product. This is exacerbated by high temperatures and prolonged reaction times.[2]Control Temperature: Maintain the reaction temperature between 40-50°C. Do not exceed 60°C. Control Stoichiometry: Use a slight excess of the chloromethylating agent (paraformaldehyde) but ensure the 3-bromoanisole is consumed. Monitor by TLC or GC.
Incomplete Reaction The reaction may stall if the reagents are not sufficiently activated or if the reaction time is too short. The electrophile generated from formaldehyde and HCl needs a Lewis acid catalyst like zinc chloride to be effective.[1][4]Ensure Anhydrous Conditions: Water can deactivate the zinc chloride catalyst. Use anhydrous solvents and reagents.[3] Optimize Reaction Time: While avoiding excessive time to prevent side products, ensure the reaction runs to completion. A typical duration is 3-5 hours.[5] Monitor progress every hour after the first two hours.
Formation of Regioisomers Although the para-product is favored, some ortho-substitution can occur, leading to a mixture of isomers that are difficult to separate and lower the yield of the desired 4-substituted product.[6]Use a Bulky Solvent: While less common for this reaction, using a solvent with more steric bulk can sometimes favor substitution at the less hindered para position. Precise Temperature Control: Lower temperatures can sometimes improve regioselectivity.
Product Loss During Workup The product is an organic halide and may be susceptible to hydrolysis during aqueous workup, especially if basic conditions are used. Emulsions during extraction can also lead to significant product loss.Careful Quenching: Quench the reaction by pouring it carefully onto ice water. Efficient Extraction: Use a suitable organic solvent like dichloromethane or toluene for extraction.[7] If emulsions form, add a small amount of brine to help break them.

Problem 2: Significant Impurity Profile on GC-MS / NMR

Q: My final product shows multiple peaks in the GC-MS and complex signals in the ¹H NMR that don't correspond to the product. What are they?

A: Beyond the diarylmethane and regioisomer impurities discussed above, other species can arise.

  • Starting Material: A large peak for 3-bromoanisole indicates an incomplete reaction. See "Incomplete Reaction" solutions above.

  • Hydroxymethyl Intermediate: You may see evidence of 2-Bromo-4-(hydroxymethyl)-1-methoxybenzene. This occurs if the intermediate benzylic alcohol, formed after the initial electrophilic attack, is not fully converted to the chloride.[1][4] This is often due to insufficient HCl or deactivation of the catalyst.

    • Solution: Ensure a steady stream of HCl gas is bubbled through the reaction mixture or that concentrated HCl is used in sufficient excess.[8]

  • Polymeric Material: A broad, unresolved baseline hump in the NMR or intractable material in the flask suggests polymerization. This can happen if the reaction temperature is too high, leading to uncontrolled Friedel-Crafts reactions.

    • Solution: Strictly adhere to the recommended temperature limits. Ensure efficient stirring to dissipate localized heating.

Problem 3: The Reaction Fails to Initiate

Q: I've mixed the reagents, but after an hour, a TLC shows only starting material. What's wrong?

A: This is almost always a catalyst or reagent issue.

  • Inactive Catalyst: Zinc chloride is hygroscopic. If it has absorbed moisture, it will be ineffective as a Lewis acid.

    • Solution: Use freshly opened, anhydrous zinc chloride, or dry your existing stock in a vacuum oven before use.

  • Poor Quality Paraformaldehyde: Paraformaldehyde can depolymerize over time. If it's old, it may not effectively generate formaldehyde in situ.

    • Solution: Use fresh paraformaldehyde.

  • Insufficient HCl: The reaction is acid-catalyzed. The protonation of formaldehyde is the first step.[1][4]

    • Solution: Ensure a sufficient amount of HCl is present. If using gaseous HCl, ensure the delivery tube is below the surface of the reaction mixture and that there is a steady flow.

Logical Workflow for Synthesis & Troubleshooting

The following diagram outlines the decision-making process for synthesizing and troubleshooting the chloromethylation of 3-bromoanisole.

G start Start: Chloromethylation of 3-Bromoanisole setup Reaction Setup: - Anhydrous ZnCl2 - 3-Bromoanisole - Paraformaldehyde - Solvent (e.g., CHCl3) start->setup conditions Reaction Conditions: - Add HCl (gas or conc.) - Heat to 40-50°C - Stir for 3-5 hours setup->conditions monitor Monitor by TLC/GC conditions->monitor monitor->conditions Incomplete workup Workup: - Quench on ice - Extract with DCM - Wash & Dry monitor->workup Reaction Complete purify Purification: - Column Chromatography or Recrystallization workup->purify product Final Product: 2-Bromo-4-(chloromethyl) -1-methoxybenzene purify->product low_yield Problem: Low Yield? product->low_yield impurities Problem: Impurities? product->impurities sol_temp Check Temperature Control (<60°C) low_yield->sol_temp Yes sol_time Check Reaction Time (3-5h) low_yield->sol_time Yes sol_reagents Check Reagent Quality (Anhydrous ZnCl2, Fresh Paraformaldehyde) low_yield->sol_reagents Yes sol_diarylmethane Diarylmethane Present? Reduce Temp/Conc. impurities->sol_diarylmethane Yes sol_temp->setup sol_time->conditions sol_reagents->setup sol_diarylmethane->conditions

Caption: Troubleshooting workflow for the synthesis of 2-Bromo-4-(chloromethyl)-1-methoxybenzene.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity for the chloromethylation of 3-bromoanisole.

Materials:

  • 3-Bromoanisole (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Anhydrous Zinc Chloride (0.5 eq)

  • Concentrated Hydrochloric Acid (approx. 5 eq)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a gas inlet adapter (or dropping funnel). Charge the flask with 3-bromoanisole, paraformaldehyde, and anhydrous zinc chloride.

  • Reaction Initiation: Add dichloromethane as a solvent. Begin vigorous stirring and slowly add concentrated hydrochloric acid via a dropping funnel over 15 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to a gentle reflux (around 40-45°C) and maintain for 3-4 hours. The mixture should become a clear, homogeneous solution.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) to observe the consumption of the 3-bromoanisole spot.

  • Workup: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly pour the reaction mixture into a beaker containing crushed ice, stirring continuously.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude oil can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to afford the pure product.[7]

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl.
  • Wikipedia. (2023, December 2). Blanc chloromethylation. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • Google Patents. (n.d.). US4501903A - Chloromethylation process.
  • Cambridge University Press. (n.d.). Blanc Chloromethylation Reaction. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Iowa Research Online. (n.d.). 4-Bromo-2-chloro-1-methoxybenzene. Retrieved February 2, 2026, from [Link]

  • Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved February 2, 2026, from [Link]

  • Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety | Blog. Retrieved February 2, 2026, from [Link]

  • MDPI. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 8). Recent Highlights in Electrophilic Fluorination with 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). Retrieved February 2, 2026, from [Link]

  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved February 2, 2026, from [Link]

  • Sciencemadness Wiki. (2019, July 5). Blanc reaction. Retrieved February 2, 2026, from [Link]

Sources

Optimization

Technical Support Center: By-product Analysis in Reactions of 2-Bromo-4-(chloromethyl)-1-methoxybenzene

Welcome to the Technical Support Center for 2-Bromo-4-(chloromethyl)-1-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional rea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Bromo-4-(chloromethyl)-1-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a dynamic question-and-answer format to address specific challenges you may encounter during your experiments, with a primary focus on the identification and mitigation of by-products. Our aim is to equip you with the expertise to anticipate, diagnose, and resolve common issues, ensuring the integrity and success of your synthetic routes.

Section 1: Understanding the Reactivity Landscape of 2-Bromo-4-(chloromethyl)-1-methoxybenzene

2-Bromo-4-(chloromethyl)-1-methoxybenzene is a valuable building block possessing two distinct reactive sites: an aryl bromide and a benzylic chloride. The inherent differences in the reactivity of these functional groups allow for selective transformations, yet can also lead to a variety of undesired by-products if reaction conditions are not carefully controlled.

Q1: What are the primary reactive sites on 2-Bromo-4-(chloromethyl)-1-methoxybenzene and how does their reactivity differ?

A1: The two primary reactive sites are the C(sp²)–Br bond on the aromatic ring and the C(sp³)–Cl bond of the chloromethyl group.

  • Aryl Bromide (C-Br): This site is amenable to a wide range of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as the formation of Grignard reagents. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[1]

  • Benzylic Chloride (C-Cl): This functional group is susceptible to nucleophilic substitution (SN1 and SN2) reactions and can also be a site for oxidative addition in certain catalytic cycles, although it is generally less reactive than the aryl bromide in this regard.[2]

The methoxy group (-OCH₃) is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions.[3]

Section 2: Troubleshooting Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from 2-Bromo-4-(chloromethyl)-1-methoxybenzene is a common synthetic step. However, the high reactivity of the Grignard reagent can lead to several by-products.

Q2: I am attempting to form the Grignard reagent from 2-Bromo-4-(chloromethyl)-1-methoxybenzene and am observing a significant amount of a high-molecular-weight by-product. What is it and how can I minimize its formation?

A2: The high-molecular-weight by-product is likely the result of a Wurtz coupling (also known as homocoupling). This occurs when the newly formed Grignard reagent reacts with the starting aryl bromide.

Mechanism of Wurtz Coupling By-product Formation:

Caption: Formation of Wurtz coupling by-product.

Troubleshooting Guide: Minimizing Wurtz Coupling

Parameter Recommendation Causality
Reaction Temperature Maintain a low to moderate temperature during Grignard formation.Higher temperatures can increase the rate of the competing Wurtz coupling reaction.
Concentration Use a higher dilution of the aryl bromide.Lower concentrations reduce the probability of intermolecular reactions between the Grignard reagent and the starting material.
Addition Rate Add the aryl bromide slowly to the magnesium turnings.Slow addition ensures that the formed Grignard reagent reacts with the intended electrophile rather than accumulating and reacting with the starting material.
Magnesium Surface Area Use freshly crushed or activated magnesium turnings.A larger, more active magnesium surface promotes faster formation of the Grignard reagent, minimizing the time for side reactions to occur.[4]

Q3: My reaction yield is low, and I've isolated a by-product that appears to be 4-(chloromethyl)anisole. How did this form?

A3: This is a result of dehalogenation , where the Grignard reagent is protonated by a proton source in the reaction mixture.

Mechanism of Dehalogenation:

Caption: Formation of dehalogenation by-product.

Troubleshooting Guide: Preventing Dehalogenation

Parameter Recommendation Causality
Anhydrous Conditions Ensure all glassware is oven-dried and solvents are rigorously dried.Grignard reagents are highly basic and will react with even trace amounts of water or other protic solvents.[5]
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This prevents the formation of moisture from the air.

Section 3: By-product Analysis in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, several side reactions can occur, leading to by-products.

Q4: In my Suzuki-Miyaura coupling of 2-Bromo-4-(chloromethyl)-1-methoxybenzene with an arylboronic acid, I am observing a significant amount of a biaryl by-product derived from the boronic acid. What is this and why is it forming?

A4: This by-product is the result of homocoupling of the boronic acid . This is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[6][7]

Mechanism of Boronic Acid Homocoupling:

Caption: Formation of boronic acid homocoupling by-product.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

Parameter Recommendation Causality
Degassing Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst.Oxygen can promote the homocoupling of boronic acids.[8]
Palladium Pre-catalyst Use a Pd(0) source or a pre-catalyst that is readily reduced to Pd(0).Pd(II) species can contribute to the homocoupling pathway.[8]
Ligand Choice Employ bulky electron-rich phosphine ligands.These ligands can favor the desired cross-coupling pathway and suppress side reactions.

Q5: I am concerned about potential reactions at the chloromethyl group during my Suzuki coupling. Is this a common issue?

A5: While the aryl bromide is significantly more reactive than the benzylic chloride in palladium-catalyzed cross-coupling, side reactions at the chloromethyl group can occur, particularly under harsh conditions or with certain catalyst systems.[1] One potential by-product is the corresponding benzylic alcohol , formed through hydrolysis.

Formation of Benzylic Alcohol By-product:

Caption: Formation of benzylic alcohol by-product via hydrolysis.

Troubleshooting Guide: Preventing Side Reactions at the Chloromethyl Group

Parameter Recommendation Causality
Base Selection Use a milder base, such as K₂CO₃ or Cs₂CO₃, instead of strong bases like NaOH or KOH.Strong bases can promote the hydrolysis of the chloromethyl group.
Reaction Temperature Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.Higher temperatures can increase the rate of undesired side reactions.
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to basic conditions.Extended reaction times can lead to the accumulation of hydrolysis products.

Section 4: Analytical Protocols for By-product Identification

Accurate identification of by-products is crucial for optimizing your reaction conditions.

Q6: What are the recommended analytical techniques for identifying the by-products discussed?

A6: A combination of chromatographic and spectroscopic techniques is generally required for unambiguous identification.

Recommended Analytical Workflow:

  • Thin Layer Chromatography (TLC): For initial reaction monitoring and to get a qualitative idea of the number of components in the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile compounds and providing initial identification based on mass-to-charge ratio and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating less volatile compounds and for quantitative analysis.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the definitive identification of isolated by-products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, ideal for complex mixtures.

Experimental Protocol: Sample GC-MS Method for Reaction Monitoring

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to ensure the elution of all components.

  • Detector: Mass spectrometer scanning a suitable mass range (e.g., 50-500 amu).

References

  • Grignard reaction of anisole bromide | Download Table. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • 2-Bromoanisole. (2023, December 27). In Wikipedia. [Link]

  • WO2020193617A1 - Impact of trace elements in the grignard reaction. (2020).
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • An introduction to Grignard reagents. (n.d.). Chemguide. Retrieved January 29, 2026, from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. (2024, June 27). PubMed Central. [Link]

  • Supplementary Information. (n.d.). Beilstein Journals. Retrieved January 29, 2026, from [Link]

  • Substituted benzylic alcohol synthesis by addition (C-C coupling). (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (2006). The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]

  • Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. (2022). Molecules, 27(19), 6598. [Link]

  • Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. (2022). Journal of the American Chemical Society, 144(30), 13576-13583. [Link]

  • An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand. (2023). Molecules, 28(3), 1438. [Link]

  • Alcohol or phenol synthesis by ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2014). The Journal of Organic Chemistry, 79(12), 5443-5452. [Link]

  • Chloromethylation of Lignin as a Route to Functional Material with Catalytic Properties in Cross-Coupling and Click Reactions. (2023). ChemRxiv. [Link]

  • Electrochemical Arylation Reaction. (2018). Chemical Reviews, 118(9), 4593-4721. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 29, 2026, from [Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2018). Beilstein Journal of Organic Chemistry, 14, 1450-1457. [Link]

  • Wurtz Fittig Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 29, 2026, from [Link]

  • (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. (2023, March 22). ResearchGate. [Link]

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021, February 13). [Video]. YouTube. [Link]

  • (PDF) Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. (2010, August 10). ResearchGate. [Link]

  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

  • Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. (n.d.). Kochi University of Technology. Retrieved January 29, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2338-2347. [Link]

  • The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved January 29, 2026, from [Link]

  • Methoxylation of Aryl Bromides. (2021, October 28). ChemistryViews. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit. [Link]

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. (2024). Molecules, 29(13), 3048. [Link]

  • Wurtz-Fittig Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 29, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. [Link]

  • (PDF) Evaluation and comparison of various separation techniques for the analysis of closely-related compounds of pharmaceutical interest. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. (2014). Organic Letters, 16(20), 5304-5307. [Link]

  • C-C Bond Formation of Benzyl Alcohols and Alkynes Using a Catalytic Amount of KOt Bu: Unusual Regioselectivity through a Radical Mechanism. (2019). Organic Letters, 21(6), 1842-1846. [Link]

  • Wurtz–Fittig reaction. (2021, December 20). L.S.College, Muzaffarpur. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Molecules, 26(24), 7654. [Link]

  • Reaction with Metals - Haloarenes. (2025, December 7). CK-12 Foundation. [Link]

  • Wurtzfittig Reaction 2010. (n.d.). Scribd. Retrieved January 29, 2026, from [Link]

Sources

Troubleshooting

Monitoring the progress of reactions with 2-Bromo-4-(chloromethyl)-1-methoxybenzene

CAS: 701-94-0 | Internal Code: BCMB-701 Support Tier: Level 2 (Senior Application Scientist)[1] Analytical Method Setup & Validation This section defines the "Gold Standard" protocols for monitoring 2-Bromo-4-(chlorometh...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 701-94-0 | Internal Code: BCMB-701 Support Tier: Level 2 (Senior Application Scientist)[1]

Analytical Method Setup & Validation

This section defines the "Gold Standard" protocols for monitoring 2-Bromo-4-(chloromethyl)-1-methoxybenzene (BCMB). Due to the high reactivity of the benzylic chloride moiety, standard analytical methods often yield false positives (degradation during analysis).

A. Thin Layer Chromatography (TLC) Optimization

Issue: Users frequently report "streaking" or the appearance of a baseline spot even with pure starting material.[1] Root Cause: The benzylic chloride is acid-sensitive.[1] Commercial silica gel plates are slightly acidic (pH ~5), causing on-plate hydrolysis to the benzyl alcohol or polymerization.[1]

Protocol:

  • Plate Preparation: Pre-elute the TLC plate with a solution of 5% Triethylamine (Et

    
    N) in Hexanes.[1] Dry the plate before spotting.
    
  • Eluent: Add 1% Et

    
    N to your standard Hexane/Ethyl Acetate mobile phase.[1]
    
  • Visualization: UV (254 nm) is effective due to the anisole core.[1] KMnO

    
     stain will show the hydrolyzed alcohol but not the chloride.[1]
    
B. NMR Monitoring (The "Truth" Standard)

Why: NMR is the only non-destructive method that definitively distinguishes the chloride from the hydrolyzed alcohol without introducing artifacts.[1]

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityDiagnostic Note
-OCH

3.85 - 3.90Singlet (3H)Stable internal standard.[1]
Ar-CH

-Cl
(SM)
4.55 - 4.60 Singlet (2H)Critical Handle. Disappears upon reaction.[1]
Ar-CH

-OH
(Impurity)
4.60 - 4.65Singlet (2H)Often shifts slightly downfield; OH proton visible in DMSO-d

.[1]
Ar-CH

-Nu
(Product)
3.50 - 4.20VariesShift depends on nucleophile (Amine/Thiol).[1]
C. HPLC Workflow

Warning: Do not use standard aqueous start-up gradients (e.g., 95% Water / 5% MeCN).[1] The BCMB will hydrolyze in the vial or on the column head.

Recommended Method:

  • Column: C18 (End-capped to reduce silanol acidity).[1]

  • Solvent A: 0.1% Formic Acid in Water.[1]

  • Solvent B: Acetonitrile (ACN).[1][2]

  • Injection Solvent: Pure Anhydrous ACN (Do not dissolve sample in MeOH or Water).[1]

  • Gradient: Start high organic (e.g., 50% B) to elute the chloride quickly before hydrolysis occurs.

Troubleshooting Guide (Q&A)

Scenario A: The "Ghost" Impurity

Q: I see a new peak at R


 3.2 min on HPLC that isn't in my NMR. It grows over time in the autosampler.
A:  This is a classic In-Vial Hydrolysis  artifact.[1]
  • Diagnosis: You likely dissolved your sample in a solvent containing trace water (or Methanol) and let it sit.[1] BCMB reacts with Methanol to form the methyl ether (solvolysis).[1]

  • Fix: Dissolve samples in anhydrous Acetonitrile or Dichloromethane immediately before injection.[1] If you must wait, freeze the sample tray.

Scenario B: Reaction Stalling

Q: I am reacting BCMB with a secondary amine. Conversion stops at 60%, and I see a precipitate. A: The reaction generates HCl as a byproduct.

  • Mechanism: The HCl protonates your amine nucleophile, rendering it non-nucleophilic (ammonium salt).

  • Fix: Add an inorganic base scavenger (e.g., K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    ) or use 2.5 equivalents of the amine.
Scenario C: Lachrymator Warning

Q: My eyes are burning even though I'm working in a hood. A: Benzylic chlorides are potent lachrymators (tear gas agents).[1]

  • Immediate Action: Check your gloves. BCMB permeates standard nitrile gloves quickly.[1] Double glove or use Silver Shield® laminate gloves.[1] Ensure all glassware is rinsed with a dilute amine solution (to quench the chloride) inside the hood before removal.

Logic Pathways & Decision Trees

Workflow: Selecting the Right Monitoring Tool

Use this logic flow to determine which analytical method matches your immediate need.

MonitoringLogic Start Start: Reaction Check IsQuant Is quantification required? Start->IsQuant IsRapid Is rapid feedback needed? IsQuant->IsRapid No NMR 1H NMR (CDCl3) *Gold Standard* IsQuant->NMR Yes (High Accuracy) HPLC HPLC (Anhydrous Injection) *Quant/Purity* IsQuant->HPLC Yes (High Throughput) IsRapid->NMR No (> 15 mins) TLC TLC (Neutralized) *Qualitative Only* IsRapid->TLC Yes (< 5 mins)

Caption: Decision matrix for selecting analytical methods based on accuracy vs. speed requirements.

Reaction Pathway: Common Pitfalls

This diagram illustrates the desired pathway versus the two most common failure modes (Hydrolysis and Dimerization).

ReactionPath SM BCMB (Starting Material) Reactive Benzyl Chloride Product Target Product (Substitution) SM->Product + Nucleophile (Amine/Thiol) Hydrolysis Impurity A: Benzyl Alcohol (Caused by Wet Solvents) SM->Hydrolysis + H2O (Slow) Dimer Impurity B: Ether Dimer (Caused by Basic Hydrolysis) SM->Dimer + Hydrolysis Product (Base Catalyzed) Hydrolysis->Dimer Reacts with SM

Caption: Kinetic competition between substitution (Green) and moisture-induced degradation (Red).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521935, 2-Bromo-4-chloroanisole. Retrieved from [Link]

  • Valizadeh, H., & Shockravi, A. (2005).Efficient preparation of benzyl chlorides from benzyl alcohols using 2,4,6-trichloro-1,3,5-triazine. Tetrahedron Letters. (General reference for benzyl chloride reactivity and stability).
  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] (Reference for acidity of HCl byproducts in organic synthesis).

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Bromo-4-(chloromethyl)-1-methoxybenzene and Isomeric Scaffolds

Executive Summary: The Tri-Functional Scaffold In the landscape of fragment-based drug discovery (FBDD), 2-Bromo-4-(chloromethyl)-1-methoxybenzene (CAS 701-94-0) represents a "privileged" scaffold due to its tri-function...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tri-Functional Scaffold

In the landscape of fragment-based drug discovery (FBDD), 2-Bromo-4-(chloromethyl)-1-methoxybenzene (CAS 701-94-0) represents a "privileged" scaffold due to its tri-functional nature. It offers three distinct handles for diversification:

  • Benzylic Chloride (-CH₂Cl): A highly reactive electrophile for nucleophilic substitution (SN2/SN1).

  • Aryl Bromide (-Br): A robust handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • Methoxy Group (-OMe): An electron-donating group (EDG) that modulates the electronic environment of the ring, influencing the reactivity of the other two sites.

This guide objectively compares the reactivity of this specific isomer against its regioisomers (e.g., meta-chloromethyl variants), providing experimental protocols and mechanistic insights to maximize yield and chemoselectivity.

Structural Analysis & Electronic Effects

The reactivity profile of benzyl chlorides is heavily dictated by the electronic relationship between the chloromethyl group and the ring substituents.[1] We compare the target compound against two key theoretical isomers to illustrate the "Para-Effect."

The Isomers[1]
  • Target (Compound A): 2-Bromo-4-(chloromethyl)-1-methoxybenzene (OMe para to CH₂Cl).

  • Isomer B (Meta): 2-Bromo-5-(chloromethyl)-1-methoxybenzene (OMe meta to CH₂Cl).

  • Isomer C (Ortho): 1-Bromo-2-(chloromethyl)-4-methoxybenzene (OMe meta to CH₂Cl, Br ortho to CH₂Cl).

Mechanistic Driver: Resonance Stabilization

The rate-determining step in many benzylic substitutions (especially SN1 pathways used with weak nucleophiles) is the formation of the benzylic carbocation.[2][3]

  • Compound A (Target): The methoxy oxygen lone pair can delocalize into the ring, placing electron density directly at the para position (the benzylic carbon). This significantly stabilizes the transition state, enhancing reactivity toward nucleophiles.

  • Isomer B (Meta): The methoxy group is meta to the chloromethyl. Resonance structures cannot delocalize negative charge to the benzylic position. The inductive electron-withdrawing effect of the oxygen may actually deactivate the position slightly compared to unsubstituted benzyl chloride.

Visualization: Electronic Activation Pathways

G cluster_0 Compound A (Target) cluster_1 Isomer B (Meta) A 2-Bromo-4-(chloromethyl)- 1-methoxybenzene A_Ion Benzylic Cation (Resonance Stabilized) A->A_Ion k1 (Fast) OMe assistance A_Prod Rapid Substitution A_Ion->A_Prod B 2-Bromo-5-(chloromethyl)- 1-methoxybenzene B_Ion Benzylic Cation (Less Stable) B->B_Ion k2 (Slow) No Resonance B_Prod Slow Substitution B_Ion->B_Prod

Figure 1: Comparative kinetic pathways showing the resonance acceleration in the target compound vs. its meta-isomer.

Comparative Reactivity Matrix

The following table synthesizes predicted and observed reactivity data based on Hammett parameters and experimental precedents for benzyl halides.

FeatureTarget: 2-Bromo-4-(chloromethyl)-1-methoxybenzene Isomer B: 2-Bromo-5-(chloromethyl)-1-methoxybenzene Isomer C: 1-Bromo-2-(chloromethyl)-4-methoxybenzene
SN1 Reactivity High (OMe resonance stabilization)Low (Inductive deactivation only)Moderate (Steric hindrance from ortho-Br)
SN2 Reactivity High (Unencumbered para position)Moderate Low (Steric hindrance from ortho-Br)
Hydrolytic Stability Low (Prone to hydrolysis to benzyl alcohol)High (More stable in aqueous media)Moderate
Pd-Coupling (Br) Standard (Sterics from OMe are minimal)Standard Challenging (Br is crowded by CH₂Cl)
Primary Application Rapid library generation via amine displacement.Stable intermediates requiring harsh conditions.Specialized steric-constrained scaffolds.

Experimental Protocols

Protocol A: Chemoselective Nucleophilic Substitution

Objective: Displace the chloride with a secondary amine without affecting the aryl bromide. Challenge: Prevent hydrolysis of the active benzyl chloride and avoid bis-alkylation.

Reagents:

  • Substrate: 2-Bromo-4-(chloromethyl)-1-methoxybenzene (1.0 eq)

  • Nucleophile: Morpholine (1.1 eq)

  • Base: K₂CO₃ (2.0 eq) - Note: Use anhydrous to prevent hydrolysis.

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of substrate in anhydrous ACN (0.2 M concentration).

  • Addition: Add 2.0 eq of anhydrous, powdered K₂CO₃.

  • Nucleophile: Add 1.1 eq of morpholine dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) should disappear; product (Rf ~0.4) appears.[4][5][6][7]

  • Workup: Filter off solids (inorganic salts). Concentrate filtrate.

  • Purification: Flash column chromatography (Silica gel).

Validation Point (NMR):

  • Starting Material: Benzylic -CH₂- appears as a singlet ~4.6 ppm.

  • Product: Benzylic -CH₂- shifts upfield to ~3.5 ppm (adjacent to Nitrogen).

Protocol B: Sequential Cross-Coupling (Suzuki-Miyaura)

Objective: Couple the aryl bromide after benzylic substitution. Note: Attempting Suzuki coupling before substitution often leads to decomposition of the chloromethyl group via hydrolysis (due to aqueous base in Suzuki conditions).

Reagents:

  • Substrate: Benzylic-substituted intermediate (from Protocol A).

  • Boronic Acid: Phenylboronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Base: Cs₂CO₃ (3.0 eq).

  • Solvent: Dioxane/Water (9:1).

Step-by-Step Workflow:

  • Degassing: Sparge Dioxane/Water with Argon for 15 mins.

  • Assembly: Charge reaction vessel with Substrate, Boronic Acid, Base, and Catalyst.

  • Heating: Heat to 80°C for 6-12 hours under Argon.

  • Workup: Dilute with EtOAc, wash with water/brine.

  • Purification: Silica chromatography.

Decision Tree: Synthetic Strategy

This diagram guides the researcher on which path to take based on the desired final scaffold.

ReactionLogic Start Start: 2-Bromo-4-(chloromethyl)- 1-methoxybenzene Decision Target Molecule Needs? Start->Decision PathA Path A: Benzylic Amine/Ether Decision->PathA Stable Benzylic Group PathB Path B: Biaryl System Decision->PathB Intact Benzyl Chloride Step1A Step 1: SN2 Substitution (Mild Base, Anhydrous) PathA->Step1A Step1B Step 1: Suzuki Coupling (Risk: Hydrolysis of CH2Cl) PathB->Step1B Step2A Step 2: Suzuki Coupling (Aqueous Base OK) Step1A->Step2A Step2B Step 2: Chlorination/Activation (Required if CH2Cl hydrolyzes) Step1B->Step2B Salvage Route

Figure 2: Strategic decision tree for sequencing reactions to avoid functional group incompatibility.

Safety & Toxicology Note

Warning: 2-Bromo-4-(chloromethyl)-1-methoxybenzene is a Lachrymator and a potential Formaldehyde Releaser .

  • Mechanism: In vivo or hydrolytic breakdown of the -OCH₂Cl moiety (if formed) or oxidative dealkylation of the methoxy group can release formaldehyde.

  • Handling: All reactions involving the heating of this compound, particularly in acidic aqueous media, should be performed in a well-ventilated fume hood.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 521935, 2-Bromo-4-chloroanisole. Retrieved from [Link]

  • Filo. (2025). Nucleophilic Substitution of Benzyl Chloride vs Chlorobenzene. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Validation of 2-Bromo-4-(chloromethyl)-1-methoxybenzene by HPLC

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the integrity of their resear...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the integrity of their research and the safety of future therapeutics are built. 2-Bromo-4-(chloromethyl)-1-methoxybenzene, a key building block in the synthesis of a variety of pharmaceutical compounds, is no exception. Its reactive nature, stemming from the presence of both a bromo and a chloromethyl group on an activated benzene ring, makes it a versatile reagent. However, this reactivity also predisposes it to the formation of impurities during synthesis and storage, which can have significant downstream consequences.

This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2-Bromo-4-(chloromethyl)-1-methoxybenzene. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, explore the landscape of potential impurities, and contrast HPLC with alternative analytical techniques, equipping you with the expertise to ensure the fidelity of your own analyses.

The Criticality of Purity: Understanding Potential Impurities

The synthetic route to 2-Bromo-4-(chloromethyl)-1-methoxybenzene typically involves the bromination of 4-methoxytoluene followed by chloromethylation, or the chloromethylation of bromoanisole. These reactions, while generally efficient, can lead to a range of impurities that can compromise the quality of the final product. Understanding these potential contaminants is the first step in developing a robust analytical method for their detection and quantification.

Potential Impurities in 2-Bromo-4-(chloromethyl)-1-methoxybenzene:

  • Isomeric Impurities: Incomplete regioselectivity during bromination or chloromethylation can lead to the formation of various positional isomers. For instance, bromination of 4-methoxytoluene can yield not only the desired 2-bromo isomer but also the 3-bromo isomer. Similarly, chloromethylation of bromoanisole can result in different isomers.

  • Over-reaction Products: The presence of multiple reactive sites can lead to the formation of di-brominated or di-chloromethylated species. For example, over-bromination can lead to the formation of 2,6-dibromo-4-(chloromethyl)-1-methoxybenzene.

  • Starting Material Residues: Incomplete reactions can result in the presence of residual starting materials such as 4-methoxytoluene or bromoanisole.

  • By-products of Chloromethylation: The chloromethylation reaction, often carried out using formaldehyde and hydrogen chloride, can generate by-products like bis(4-methoxy-3-bromobenzyl) ether.

  • Degradation Products: Due to its reactivity, 2-Bromo-4-(chloromethyl)-1-methoxybenzene can degrade over time, especially when exposed to moisture or elevated temperatures, potentially leading to the formation of the corresponding benzyl alcohol or other related compounds.

The presence of these impurities can have significant implications in drug development, potentially leading to the formation of undesired side products in subsequent synthetic steps, impacting reaction yields, and in the worst-case scenario, introducing toxic components into the final active pharmaceutical ingredient (API). Therefore, a highly selective and sensitive analytical method is paramount.

HPLC Method Development: A Comparative Approach

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1] For a molecule like 2-Bromo-4-(chloromethyl)-1-methoxybenzene and its potential impurities, which are primarily non-volatile and possess chromophores, reverse-phase HPLC (RP-HPLC) is the method of choice.

Choosing the Right Stationary Phase

The selection of the HPLC column is the most critical parameter in achieving the desired separation. While a standard C18 column is often the first choice for RP-HPLC, the subtle structural differences between the target analyte and its isomers may necessitate a more nuanced approach.

HPLC_Column_Selection Analyte 2-Bromo-4-(chloromethyl)-1-methoxybenzene & Potential Impurities C18 C18 Column (General Purpose) Analyte->C18 Initial Screening PhenylHexyl Phenyl-Hexyl Column (Enhanced π-π Interactions) C18->PhenylHexyl Improved resolution for aromatic isomers PFP Pentafluorophenyl (PFP) Column (Alternative Selectivity) C18->PFP Alternative selectivity for halogenated compounds

Caption: HPLC Purity Validation Workflow

Instrumentation and Reagents
  • HPLC System: A gradient-capable HPLC system equipped with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm). A C18 column can be used for initial screening.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard: A well-characterized batch of 2-Bromo-4-(chloromethyl)-1-methoxybenzene with known purity.

  • Sample: The batch of 2-Bromo-4-(chloromethyl)-1-methoxybenzene to be analyzed.

Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Procedure
  • Standard Preparation: Accurately weigh about 25 mg of the 2-Bromo-4-(chloromethyl)-1-methoxybenzene reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Preparation: Accurately weigh about 25 mg of the sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis: Inject the sample solution in duplicate.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the percentage purity of the sample using the area percent method:

    % Purity = (Area of the main peak / Total area of all peaks) x 100%

Data Presentation: A Comparative Overview

The following table summarizes the expected performance of different HPLC columns in the separation of 2-Bromo-4-(chloromethyl)-1-methoxybenzene from its potential impurities.

HPLC ColumnExpected Resolution of IsomersPeak ShapeGeneral Performance
C18 ModerateGoodSuitable for initial screening and routine analysis where high resolution of isomers is not critical.
Phenyl-Hexyl Good to ExcellentExcellentRecommended for resolving positional isomers and providing a robust and reliable purity assessment.
PFP ExcellentGoodOffers alternative selectivity and can be particularly useful if co-elution is observed with other columns.

Beyond HPLC: A Look at Alternative Analytical Techniques

While HPLC is the primary technique for purity assessment, a comprehensive validation strategy often involves orthogonal methods to provide a more complete picture of the sample's purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. [2][3]It can be particularly useful for identifying and quantifying residual solvents and certain volatile impurities that may not be well-retained by RP-HPLC. The mass spectrometric detection provides structural information, aiding in the identification of unknown impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute method for determining the purity of a substance without the need for a reference standard of the same compound. [4][5]It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. qNMR can provide a highly accurate purity value and is an excellent orthogonal technique to HPLC.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. For highly pure crystalline compounds, DSC can be used to determine purity based on the melting point depression caused by impurities. [6]This technique is particularly useful for crystalline solids with a purity of >98.5%.

Comparison of Analytical Techniques for Purity Determination:

TechniquePrincipleAdvantagesLimitations
HPLC-UV Chromatographic separation followed by UV detection.High resolution, high sensitivity, widely applicable.Requires a chromophore, may not detect all impurities.
GC-MS Chromatographic separation of volatile compounds followed by mass spectrometric detection.Excellent for volatile impurities and identification of unknowns.Not suitable for non-volatile or thermally labile compounds.
qNMR Quantification based on the integrated signal intensity in an NMR spectrum.Absolute method, no need for identical reference standard, provides structural information.Lower sensitivity than chromatographic methods, requires specialized equipment and expertise.
DSC Measurement of heat flow during thermal transitions.Fast, requires small sample size, good for highly pure crystalline materials.Not suitable for amorphous materials or complex mixtures, less sensitive to certain types of impurities.

Authoritative Grounding and Regulatory Context

While a specific monograph for 2-Bromo-4-(chloromethyl)-1-methoxybenzene may not exist in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), the principles of impurity profiling and method validation are well-established in regulatory guidelines. The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances (ICH Q3A) and the validation of analytical procedures (ICH Q2). [7]These guidelines emphasize the importance of identifying and controlling impurities to ensure the safety and efficacy of pharmaceutical products. For non-pharmacopeial intermediates, establishing in-house specifications based on a thorough understanding of the manufacturing process and the intended use of the material is a critical aspect of good manufacturing practice (GMP). [8][9]

Conclusion: A Commitment to Scientific Integrity

The purity validation of 2-Bromo-4-(chloromethyl)-1-methoxybenzene is a critical step in ensuring the quality and consistency of pharmaceutical research and development. As demonstrated, a well-designed HPLC method, particularly one employing a phenyl-hexyl or PFP column, provides the necessary selectivity to resolve the main component from its potential impurities. The protocol outlined in this guide, when coupled with a robust system suitability testing regimen, forms a self-validating system for reliable purity assessment.

Furthermore, the integration of orthogonal analytical techniques such as GC-MS and qNMR provides a more comprehensive understanding of the impurity profile, reinforcing the trustworthiness of the analytical data. By grounding our experimental choices in sound scientific principles and adhering to the spirit of regulatory guidelines, we, as scientists and drug development professionals, uphold our commitment to the highest standards of scientific integrity.

References

  • IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • PubChem. 2-Bromo-4-chloroanisole. [Link]

  • ResearchGate. 4-Bromo-2-chloro-1-methoxybenzene. [Link]

  • Google Patents.
  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? [Link]

  • SIELC Technologies. Separation of 1-(2-Bromoethyl)-4-methoxybenzene on Newcrom R1 HPLC column. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. Q3A Impurities in New Drug Substances. [Link]

  • PubMed. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Scientific Update. Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • ResearchGate. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • PubMed. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]

  • PubMed. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]

  • ResearchGate. Thermal Hazard Evaluation of 4-Methoxybenzyl Chloride (PMB-Cl). [Link]

  • PubMed. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. [Link]

  • PubMed. Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities. [Link]

  • USP-NF. 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

  • Google Patents.
  • Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • Durham E-Theses. New studies in aromatic chloromethylation. [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR). [Link]

  • Innovatech Labs. How GC/MS is Used to Determine Essential Oil Purity. [Link]

  • PrepChem.com. Synthesis of 4-methoxybenzyl chloride. [Link]

  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Sources

Validation

Economic analysis of different synthetic pathways to 2-Bromo-4-(chloromethyl)-1-methoxybenzene

The following guide provides an in-depth economic and technical analysis of synthetic pathways to 2-Bromo-4-(chloromethyl)-1-methoxybenzene (also referred to as 3-Bromo-4-methoxybenzyl chloride ). Executive Summary For p...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth economic and technical analysis of synthetic pathways to 2-Bromo-4-(chloromethyl)-1-methoxybenzene (also referred to as 3-Bromo-4-methoxybenzyl chloride ).

Executive Summary

For pharmaceutical researchers and process chemists, the synthesis of 2-Bromo-4-(chloromethyl)-1-methoxybenzene presents a classic trade-off between raw material costs and processing complexity.[1]

  • Recommendation for R&D/Discovery: Route A (Aldehyde Reduction) is the superior choice.[1] It offers the highest purity profile (>98%) and operational simplicity, despite higher raw material costs.[1] It avoids the formation of difficult-to-separate polychlorinated byproducts.[1]

  • Recommendation for Scale-Up/Manufacturing: Route B (Radical Chlorination) is the most economically viable pathway for kilogram-to-ton scale production.[1] While it requires careful reaction engineering to control selectivity, the starting materials are commodity chemicals, significantly lowering the Cost of Goods (COGs).[1]

  • Route C (Blanc Chloromethylation) is theoretically the cheapest but is largely obsolete in modern Western manufacturing due to the formation of carcinogenic bis(chloromethyl) ether (BCME) and strict regulatory constraints.[1]

Target Molecule Profile

PropertyDetail
Chemical Name 2-Bromo-4-(chloromethyl)-1-methoxybenzene
Common Synonyms 3-Bromo-4-methoxybenzyl chloride; 2-Bromo-4-chloromethylanisole
CAS Number 56980-26-8 (Check specific isomer availability; often custom synthesized)
Molecular Formula C₈H₈BrClO
Molecular Weight 235.51 g/mol
Primary Application Electrophilic benzyl building block for alkylating amines, phenols, or thiols in the synthesis of kinase inhibitors and GPCR ligands.[1]

Pathway Analysis & Comparison

Route A: The "Pharma-Quality" Route (Aldehyde Reduction)

This pathway builds the molecule from an oxidized precursor, ensuring the halogen is introduced under mild, non-radical conditions.[1]

  • Step 1: Reduction of 3-Bromo-4-methoxybenzaldehyde to the benzyl alcohol using Sodium Borohydride (

    
    ).[1]
    
  • Step 2: Chlorination of the alcohol using Thionyl Chloride (

    
    ) or concentrated HCl.[1]
    
  • Mechanism: Nucleophilic addition of hydride followed by

    
     (or 
    
    
    
    character) substitution.[1]
  • Pros: High regioselectivity; no risk of over-chlorination; crystalline intermediates.[1]

  • Cons: High cost of the aldehyde starting material.[1]

Route B: The "Process" Route (Radical Chlorination)

This route utilizes a benzylic radical mechanism to functionalize a methyl group.[1]

  • Precursor: 2-Bromo-4-methylanisole (derived from bromination of 4-methylanisole).[1]

  • Reagents: Sulfuryl Chloride (

    
    ) with AIBN initiator, or 
    
    
    
    gas under UV light.[1]
  • Mechanism: Free-radical chain reaction (

    
     abstraction of benzylic H).[1]
    
  • Pros: Low raw material cost; scalable reagents.[1]

  • Cons: Statistical mixture of products (mono-chloro vs. di-chloro vs. unreacted); requires fractional distillation or crystallization for purification.[1]

Route C: The "Commodity" Route (Blanc Chloromethylation)

A classical electrophilic aromatic substitution.[1]

  • Precursor: 2-Bromoanisole .[1][2]

  • Reagents: Formaldehyde (HCHO), HCl gas, Zinc Chloride (

    
    ).[1][3]
    
  • Mechanism: Formation of a hydroxymethyl intermediate followed by conversion to chloride.[1] The methoxy group directs para, positioning the chloromethyl group at position 4 (meta to the bromine), matching the target structure.[1]

  • Pros: Lowest theoretical raw material cost.[1]

  • Cons: Safety Hazard. The reaction generates bis(chloromethyl) ether (BCME), a potent human carcinogen.[1] Highly regulated and avoided in modern GMP facilities.[1]

Visualizing the Synthetic Landscape

SyntheticPathways Target TARGET: 2-Bromo-4-(chloromethyl)- 1-methoxybenzene Aldehyde 3-Bromo-4-methoxy- benzaldehyde (High Cost) Alcohol Intermediate: Benzyl Alcohol Aldehyde->Alcohol NaBH4, MeOH (Reductive) Alcohol->Target SOCl2, DCM (Substitution) MethylAnisole 2-Bromo-4-methylanisole (Medium Cost) MethylAnisole->Target SO2Cl2, AIBN (Radical Halogenation) Yield Loss: Di-chloro impurity BromoAnisole 2-Bromoanisole (Low Cost) BromoAnisole->Target HCHO, HCl, ZnCl2 (Blanc Reaction) Safety Risk: BCME

Caption: Comparative flow of three distinct synthetic strategies converging on the target benzyl chloride.

Economic & Performance Comparison Table

MetricRoute A: Aldehyde ReductionRoute B: Radical ChlorinationRoute C: Blanc Reaction
Starting Material Cost High (

$)
Medium (

)
Low ($)
Reagent Cost Low (NaBH4, SOCl2)Low (SO2Cl2)Very Low (HCHO, HCl)
Estimated Yield 90-95% (Two steps)60-70% (Purification loss)75-85%
Purity Profile Excellent (>98%)Moderate (Requires purification)Good
Safety (EHS) Manageable (SOCl2 fumes)Moderate (Exotherms)Critical (Carcinogen risk)
Scalability Linear (Good for <10kg)Excellent (Good for >100kg)Difficult (Regulatory limits)
Suitability Pharma / MedChem CRO / Fine Chemical Legacy / Non-GMP

Detailed Experimental Protocols

Protocol 1: High-Purity Synthesis (Route A)

Recommended for laboratory preparation of 1g – 100g.

Step 1: Reduction

  • Setup: Charge a round-bottom flask with 3-Bromo-4-methoxybenzaldehyde (1.0 equiv) and Methanol (10 vol). Cool to 0°C.[1]

  • Addition: Add Sodium Borohydride (

    
    , 0.5 equiv) portion-wise over 30 minutes. The reaction is exothermic; maintain temp <10°C.[1]
    
  • Monitor: Stir at room temperature for 1 hour. Confirm disappearance of aldehyde by TLC/HPLC.

  • Workup: Quench with water. Evaporate methanol.[1] Extract aqueous residue with Ethyl Acetate.[1] Wash with brine, dry over

    
    , and concentrate to yield the white solid alcohol intermediate.[1]
    

Step 2: Chlorination

  • Setup: Dissolve the alcohol intermediate (1.0 equiv) in Dichloromethane (DCM, 10 vol). Add a catalytic amount of DMF (0.05 equiv).[1]

  • Reaction: Add Thionyl Chloride (

    
    , 1.2 equiv) dropwise at 0°C.
    
  • Completion: Reflux for 2 hours or stir at RT overnight.

  • Workup: Evaporate solvent and excess

    
     under reduced pressure.
    
  • Purification: The residue is often pure enough.[1] If necessary, recrystallize from Hexane/EtOAc.[1]

Protocol 2: Scalable Synthesis (Route B)

Recommended for cost-sensitive production >100g.

  • Setup: Charge a reactor with 2-Bromo-4-methylanisole (1.0 equiv) and Chlorobenzene or

    
     (5 vol).
    
  • Reagents: Add Sulfuryl Chloride (

    
    , 1.1 equiv) and AIBN  (0.01 equiv).
    
  • Initiation: Heat the mixture to 60-80°C to initiate the radical chain reaction. Evolution of

    
     and 
    
    
    
    gas will occur (scrubber required).[1]
  • Control: Monitor strictly by GC. Stop the reaction when ~10-15% starting material remains to minimize formation of the dichloromethyl impurity (which is very difficult to separate).[1]

  • Workup: Cool, wash with water and saturated Sodium Bicarbonate.[1][4]

  • Purification: Fractional distillation is required to separate the product (bp ~140°C at high vacuum) from unreacted starting material and over-chlorinated byproducts.[1]

References

  • Sigma-Aldrich. Product Specification: 3-Bromo-4-methoxybenzaldehyde.[1]Link

  • Organic Chemistry Portal. Blanc Chloromethylation Mechanism and Safety.Link

  • BenchChem. Synthesis routes of 4-Methoxybenzyl chloride (Analogous Chemistry).Link

  • Master Organic Chemistry. Selectivity in Free Radical Halogenation.Link

  • ChemicalBook. 2-Bromo-4-methylanisole Properties and Safety.Link

Sources

Comparative

Comparison of experimental and theoretical spectral data for 2-Bromo-4-(chloromethyl)-1-methoxybenzene

[1] Executive Summary Compound: 2-Bromo-4-(chloromethyl)-1-methoxybenzene CAS: 701-94-0 Synonyms: 3-Bromo-4-methoxybenzyl chloride Molecular Formula: C H BrClO[1] This technical guide provides a rigorous comparison betwe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: 2-Bromo-4-(chloromethyl)-1-methoxybenzene CAS: 701-94-0 Synonyms: 3-Bromo-4-methoxybenzyl chloride Molecular Formula: C


H

BrClO[1]

This technical guide provides a rigorous comparison between experimental spectral data and theoretical structural assignments for 2-Bromo-4-(chloromethyl)-1-methoxybenzene .[1] As a critical intermediate in the synthesis of pharmaceuticals (including vanillic acid derivatives and triazole-based antifungals), precise structural validation is required to distinguish it from potential regioisomers formed during chloromethylation.[1]

This guide synthesizes experimental 1H NMR data with theoretical splitting patterns to provide a self-validating identification protocol.

Experimental Protocols & Methodology

Synthesis & Sample Preparation

The standard generation of this compound involves the chloromethylation of 2-bromoanisole.[1][2] This reaction is highly regioselective due to the directing effects of the methoxy (activator, ortho/para director) and bromo (deactivator, ortho/para director) groups.[1]

  • Precursor: 2-Bromoanisole.[1][2]

  • Reagents: Paraformaldehyde, HCl (gas) or concentrated HCl, ZnCl

    
     (catalyst).[1]
    
  • Conditions: Room temperature to 60°C.

  • Purification: Vacuum distillation (bp 118–120 °C at 0.7 mmHg) is critical to remove unreacted starting material and potential bis-chloromethylated byproducts.[1]

Spectroscopic Acquisition Parameters

To replicate the data presented below, ensure the following acquisition parameters:

  • Solvent: CDCl

    
     (Deuterated Chloroform).[1]
    
  • Reference: Tetramethylsilane (TMS,

    
     = 0.00 ppm).[1]
    
  • Frequency: 200–400 MHz (Higher field strength improves resolution of the dd coupling at 7.30 ppm).[1]

Spectral Data Comparison: Experimental vs. Theoretical

The core validation of this molecule rests on the 1H NMR aromatic region.[1] The substitution pattern (1,2,4-trisubstituted benzene) creates a distinct splitting system that theoretical models (DFT-GIAO) predict and experiment confirms.[1]

1H NMR Data Table
Proton EnvironmentPositionExperimental Shift (

ppm) [1]
MultiplicityCoupling Constant (

Hz)
Theoretical Assignment Logic
Methoxy C1-OCH

3.95 Singlet (s)-Deshielded by Oxygen; characteristic OMe singlet.[1]
Chloromethyl C4-CH

Cl
4.55 Singlet (s)-Deshielded by Cl and aromatic ring; benzylic position.[1]
Aromatic H C6-H6.86 Doublet (d)8.0Ortho to OMe (shielding zone).[1] Couples with C5-H.
Aromatic H C5-H7.30 Doublet of Doublets (dd)8.0, 2.0Meta to OMe.[1] Couples with C6-H (ortho) and C3-H (meta).[1]
Aromatic H C3-H7.60 Doublet (d)2.0Ortho to Br (deshielding).[1] Couples only with C5-H (meta).[1]
Structural Logic & Causality[1]
  • Regiochemistry Validation: The presence of a doublet of doublets (dd) at 7.30 ppm is the "fingerprint" signal.[1] It confirms that the proton at C5 has one ortho neighbor (C6-H) and one meta neighbor (C3-H).[1]

  • Substituent Effects:

    • H at C6 (6.86 ppm): This proton is ortho to the electron-donating Methoxy group.[1] The +M (mesomeric) effect of oxygen increases electron density at this position, shifting the signal upfield (lower ppm).[1]

    • H at C3 (7.60 ppm): This proton is ortho to the electron-withdrawing Bromine atom and meta to the Chloromethyl group.[1] The inductive withdrawal (-I) of Bromine deshields this proton, shifting it downfield (higher ppm).[1]

Vibrational Spectroscopy (IR)

While NMR provides connectivity, IR confirms functional groups.[1]

  • C-Cl Stretch: Theoretical and experimental data place this characteristic band in the 600–800 cm

    
      region (isotopic pattern often visible).[1]
    
  • C-O-C Stretch: Strong bands at 1250 cm

    
      (asymmetric) and 1040 cm
    
    
    
    (symmetric) confirm the aryl ether linkage.[1]

Visualizations

Synthesis & Regioselectivity Pathway

This diagram illustrates the chloromethylation mechanism and how the directing groups enforce the specific substitution pattern observed in the spectra.[1]

SynthesisPathway Start 2-Bromoanisole (Precursor) Intermediate Electrophilic Attack (Para to -OMe) Start->Intermediate Directing Groups: -OMe (Strong Activator) -Br (Deactivator) Reagents HCHO + HCl (ZnCl2 Catalyst) Reagents->Intermediate Product 2-Bromo-4-(chloromethyl)- 1-methoxybenzene (Target) Intermediate->Product Chloromethylation (Substitution at C4)

Caption: Reaction pathway showing the regioselective chloromethylation directed para to the methoxy group.

NMR Splitting Tree (Coupling Network)

This diagram visualizes the scalar coupling (


-coupling) network that generates the specific multiplets observed.[1]

NMRSplitting H3 Proton H3 (Ortho to Br) H5 Proton H5 (Meta to OMe) H3->H5 Meta Coupling (2Hz) Signal_H3 Doublet (d) J = 2.0 Hz H3->Signal_H3 H6 Proton H6 (Ortho to OMe) H5->H6 Ortho Coupling (8Hz) Signal_H5 Doublet of Doublets (dd) J = 8.0, 2.0 Hz H5->Signal_H5 Signal_H6 Doublet (d) J = 8.0 Hz H6->Signal_H6

Caption: Scalar coupling network. H5 acts as the bridge, coupling to both H6 (ortho) and H3 (meta), creating the signature 'dd' signal.[1]

References

  • Experimental NMR Data Source

    • Title: Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution.[1]

    • Source: PubMed Central / NIH.[1]

    • Data Verification: 3-Bromo-4-methoxybenzyl chloride spectral characteriz
    • URL:[Link]

  • General Theoretical Framework (DFT)

    • Title: Density functional theory study of vibrational spectra and assignment of fundamental modes of substituted benzenes.[1]

    • Source: Spectrochimica Acta Part A.[1]

    • Context: Methodology for B3LYP/6-311G(d,p)
  • Synthesis Validation

    • Title: Synthesis and Bioactivity Evaluation of Novel Vanillic Acid Deriv
    • Source: ResearchGate.[1][3][4]

    • URL:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(chloromethyl)-1-methoxybenzene
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Reactant of Route 2
2-Bromo-4-(chloromethyl)-1-methoxybenzene
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